molecular formula C16H17NO3 B240902 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide

2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide

Cat. No. B240902
M. Wt: 271.31 g/mol
InChI Key: VRSQVLZCVQQGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide, also known as MPMA, is a chemical compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act as an agonist for the sigma-1 receptor. Activation of this receptor has been shown to modulate the activity of other receptors, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to increase locomotor activity, reduce anxiety-like behavior, and enhance memory retention. 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has also been shown to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without the confounding effects of other receptors. However, one limitation of using 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to have neuroprotective effects in animal models, and further studies could explore its potential as a therapeutic agent. Another area of interest is the development of more selective sigma-1 receptor agonists, which could help to further elucidate the role of this receptor in physiological processes.

Synthesis Methods

The synthesis of 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a multi-step process that involves the reaction of 3-methylphenol with 4-methoxyphenol in the presence of a catalyst to form 2-(4-methoxyphenoxy)-3-methylphenol. This intermediate is then converted to 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide through the reaction with acetic anhydride and a catalyst.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been widely used in scientific research as a tool to study the function of certain receptors in the brain. Specifically, 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been used as a selective agonist for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. 2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide has also been used to study the interaction between the sigma-1 receptor and other receptors, such as the NMDA receptor.

properties

Product Name

2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H17NO3/c1-12-4-3-5-13(10-12)17-16(18)11-20-15-8-6-14(19-2)7-9-15/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

VRSQVLZCVQQGQI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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